molecular formula C10H14N2O3 B11724293 N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide

N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide

Katalognummer: B11724293
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: KTRGCPZXQDUGMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide is a chemical compound with the molecular formula C10H14N2O3 It is known for its unique structure, which includes a hydroxy group, a methoxyphenyl group, and an ethanimidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide typically involves the reaction of 3-methoxybenzyl alcohol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired ethanimidamide compound.

Industrial Production Methods

Industrial production of N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as recrystallization and purification to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imidamide moiety can be reduced to form amine derivatives.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-hydroxy-2-[(4-methoxyphenyl)methoxy]ethanimidamide
  • N’-hydroxy-2-[(3-ethoxyphenyl)methoxy]ethanimidamide
  • N’-hydroxy-2-[(3-methoxyphenyl)ethoxy]ethanimidamide

Uniqueness

N’-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both hydroxy and methoxy groups. This unique structure imparts distinct reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C10H14N2O3

Molekulargewicht

210.23 g/mol

IUPAC-Name

N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide

InChI

InChI=1S/C10H14N2O3/c1-14-9-4-2-3-8(5-9)6-15-7-10(11)12-13/h2-5,13H,6-7H2,1H3,(H2,11,12)

InChI-Schlüssel

KTRGCPZXQDUGMB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)COCC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.